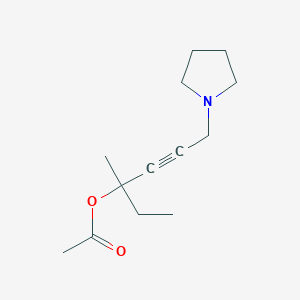
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPA is a derivative of a nicotine compound and has been shown to have effects on the nervous system. In
科学研究应用
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have potential applications in various fields of scientific research. In neuroscience, this compound has been used as a tool to study the nicotinic acetylcholine receptor (nAChR) and its effects on the nervous system. This compound has been shown to selectively activate α4β2 nAChRs, which are involved in cognitive processes such as attention and learning.
This compound has also been used in drug discovery research. Its ability to selectively activate α4β2 nAChRs makes it a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate selectively activates α4β2 nAChRs, which are ligand-gated ion channels located in the brain. Activation of these receptors leads to an influx of calcium ions into the cell, which triggers downstream signaling pathways. These pathways are involved in cognitive processes such as attention and learning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to enhance cognitive performance, increase dopamine release, and reduce anxiety-like behavior. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its selectivity for α4β2 nAChRs. This allows researchers to study the effects of these receptors on the nervous system without affecting other receptors. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of research is the development of this compound as a drug candidate for the treatment of cognitive disorders. Further studies are needed to determine the efficacy and safety of this compound in humans.
Another area of research is the exploration of the effects of this compound on other nicotinic receptors. While this compound is selective for α4β2 nAChRs, it may have effects on other receptors that have not yet been studied.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for α4β2 nAChRs makes it a valuable tool for studying the effects of these receptors on the nervous system. Further research is needed to fully understand the potential applications of this compound in drug discovery and cognitive research.
合成方法
The synthesis method of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-ol with acetic anhydride. The reaction produces this compound as a yellowish oil, which can be purified through column chromatography. The purity of this compound can be determined through NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-13(3,16-12(2)15)8-7-11-14-9-5-6-10-14/h4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLETVZCVZIVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
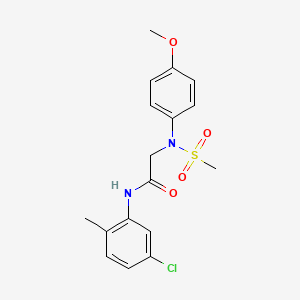
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
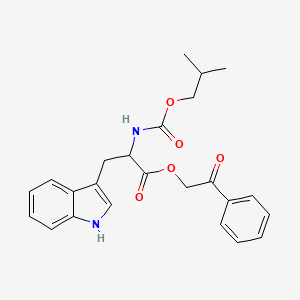
![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
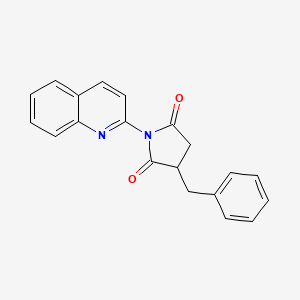
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
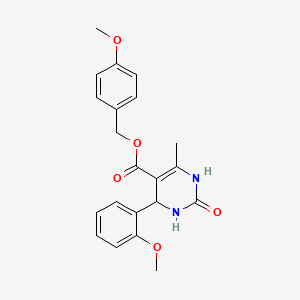
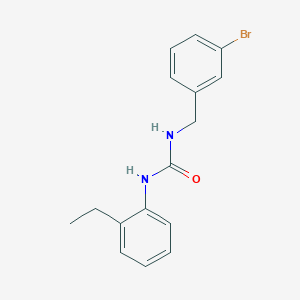
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
